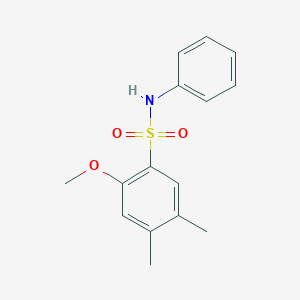
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide, also known as MDBS, is a sulfonamide derivative that has been studied for its potential use in scientific research. MDBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 317.4 g/mol.
作用機序
The mechanism of action of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide involves its selective binding to the active site of carbonic anhydrase enzymes. 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide contains a sulfonamide group that mimics the binding of bicarbonate to the enzyme's active site, leading to the displacement of water molecules and the formation of a stable complex. This complex emits fluorescence upon excitation, allowing for the detection of carbonic anhydrase activity.
Biochemical and Physiological Effects:
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been shown to selectively bind to carbonic anhydrase enzymes and does not exhibit significant binding to other proteins or enzymes. The binding of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide to carbonic anhydrase enzymes does not affect their catalytic activity or stability. However, the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide as a fluorescent probe may alter the fluorescence properties of the enzyme, leading to potential artifacts in the measurement of enzyme activity.
実験室実験の利点と制限
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has several advantages as a fluorescent probe for detecting carbonic anhydrase activity. It is highly selective for carbonic anhydrase enzymes and does not exhibit significant binding to other proteins or enzymes. 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for studying carbonic anhydrase activity. However, the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide as a fluorescent probe may alter the fluorescence properties of the enzyme, leading to potential artifacts in the measurement of enzyme activity. Additionally, 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide may not be suitable for use in vivo due to its limited solubility and potential toxicity.
将来の方向性
There are several potential future directions for the study of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide. One area of research could focus on the development of new fluorescent probes based on the structure of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide that exhibit improved properties, such as increased sensitivity or selectivity. Another area of research could involve the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide as a tool for studying the role of carbonic anhydrase enzymes in disease states, such as cancer or metabolic disorders. Additionally, the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), could lead to new insights into the function of carbonic anhydrase enzymes in vivo.
合成法
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with aniline in the presence of a base to form 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide. The product is then purified through recrystallization in a solvent such as ethanol or methanol. The yield of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide is typically around 60-70%.
科学的研究の応用
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for detecting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been shown to selectively bind to carbonic anhydrase enzymes and emit fluorescence upon binding, making it a useful tool for studying the activity of these enzymes in vitro and in vivo.
特性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBMULCRHAXZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
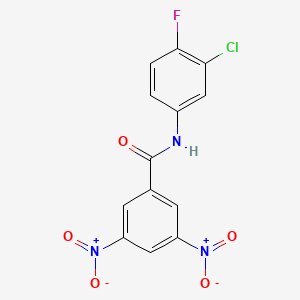


![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)
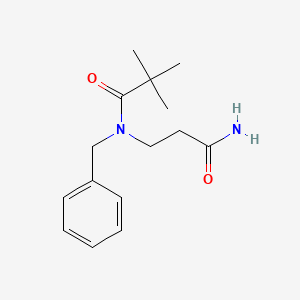
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
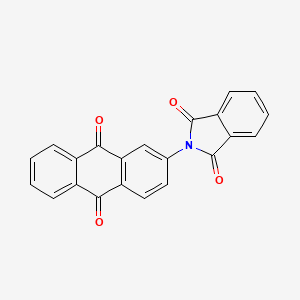
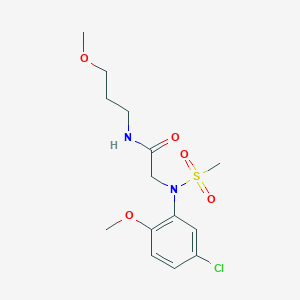
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)